molecular formula C6H6N2O2S B059421 4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid CAS No. 1286755-08-5

4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid

Cat. No. B059421
M. Wt: 170.19 g/mol
InChI Key: ADPLJMZMWRFKFS-UHFFFAOYSA-N
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Description

4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid is a chemical compound with the molecular formula C6H6N2O2S and a molecular weight of 170.19 g/mol. It is a derivative of thiazole, a heterocyclic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

The synthesis of thiazole derivatives, including 4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid, involves various methods. For instance, the cyclization of active methylene isocyanides with methyl arene- and hetarenecarbodithioates can efficiently synthesize 4,5-disubstituted thiazoles . Another method involves the reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters in the presence of a rhodium (II) catalyst, providing 3-sulfonyl-4-thiazolines, which subsequently aromatize into the corresponding 2,5-disubstituted thiazoles .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole derivatives, including 4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid, have been found to participate in various chemical reactions. For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Scientific Research Applications

Antitumor Evaluation and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives

  • Methods of Application : An efficient, straightforward, and metal-free methodology was developed to rapidly access functionalised pyrazolo-[1,5-c]quinazolinones via a [3 + 2] dipolar cycloaddition and regioselective ring expansion process . The synthesized compounds were characterized by methods such as NMR, HRMS, and HPLC .
  • Results or Outcomes : Compounds 4i, 4m, and 4n showed significant antiproliferative activity with IC50 values of 17.0, 14.2, and 18.1 μM, respectively . In particular, compounds 4t and 4n showed inhibitory activity against CDK9/2 .

Synthesis of Fused Pyrazolo [3,4 (4,3)-d]thiazoles and Pyrazolo [3,4 (4,3)-d] [1,4]thiazines

  • Application Summary : This research discusses the latest examples of the synthesis of pyrazolo [3,4- d ]-thiazoles, pyrazolo [4,3- d ]thiazoles, pyrazolo [4,3- b ] [1,4]thiazines, and pyrazolo [3,4- b ] [1,4]-thiazines .
  • Methods of Application : The synthesis of these compounds was achieved via two main approaches: annulation of the pyrazole ring to the thiazole or thiazine ring and, conversely, annulation of the thiazole or thiazine ring to the pyrazole ring .
  • Results or Outcomes : The research provides a comprehensive review of the latest methods for the synthesis of these compounds, which are valuable in medicinal chemistry .

properties

IUPAC Name

4,6-dihydropyrazolo[1,5-c][1,3]thiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2S/c9-6(10)4-1-7-8-3-11-2-5(4)8/h1H,2-3H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPLJMZMWRFKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=NN2CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dihydropyrazolo[1,5-c]thiazole-3-carboxylic acid

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